BenchChemオンラインストアへようこそ!

1-(4-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone

Piperidine regioisomerism GPCR antagonist design Conformational constraint

This chloropyrazine-piperidine scaffold is optimized for kinase/GPCR research. Its 6-chloro substitution and 4-position piperidine attachment provide distinct conformational and electronic profiles, minimizing entropic penalties with only 1 rotatable bond. Offered at a standard 97% purity with full analytical documentation (NMR, HPLC, GC) to ensure batch-to-batch reproducibility in high-throughput screening.

Molecular Formula C11H14ClN3O
Molecular Weight 239.7 g/mol
CAS No. 1316227-07-2
Cat. No. B1530344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone
CAS1316227-07-2
Molecular FormulaC11H14ClN3O
Molecular Weight239.7 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)C2=CN=CC(=N2)Cl
InChIInChI=1S/C11H14ClN3O/c1-8(16)15-4-2-9(3-5-15)10-6-13-7-11(12)14-10/h6-7,9H,2-5H2,1H3
InChIKeyUSCUKVXHXXCMEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone (CAS 1316227-07-2): Sourcing and Differentiation for Research Procurement


1-(4-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone (CAS 1316227-07-2) is a synthetic heterocyclic compound consisting of a 6-chloropyrazine moiety linked at the 4-position to an N-acetylpiperidine ring, with a molecular formula of C11H14ClN3O and a molecular weight of 239.70 g/mol . The compound belongs to the chloropyrazine-piperidine class, a scaffold frequently employed in kinase inhibition and GPCR modulator research [1]. Key physicochemical properties include a topological polar surface area (TPSA) of 46.09 Ų, a calculated LogP of 1.8559, and one rotatable bond .

Why 1-(4-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone Cannot Be Interchanged with Generic Analogs


In the chloropyrazine-piperidine chemical space, seemingly minor structural variations—including the position of chlorine substitution on the pyrazine ring (e.g., 3- vs. 6-chloro) and the point of attachment on the piperidine ring (e.g., 2- vs. 4-position)—profoundly alter target engagement profiles, as demonstrated in SAR studies of related pyridyl/pyrazinyl-piperidine CXCR3 antagonists [1]. Substitution at the 4-position of piperidine, as in the target compound, introduces distinct conformational constraints relative to 2- or 3-substituted regioisomers, affecting both binding pocket compatibility and downstream ADME properties [2]. Furthermore, the 6-chloro substitution pattern on the pyrazine core directs unique electronic effects that influence heterocycle-target interactions in kinase and GPCR binding sites, as evidenced by differential RAF/RTK inhibition profiles observed across pyrazine derivative series [1].

Quantitative Differentiation Evidence for 1-(4-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone Against Structural Analogs


4-Position Substitution: Conformational and Target Engagement Differentiation from 2- and 3-Piperidinyl Regioisomers

The target compound features substitution at the 4-position of the piperidine ring, whereas structurally related analogs such as 1-(2-(6-chloropyrazin-2-yl)piperidin-1-yl)ethanone (CAS 1316225-06-5) bear the chloropyrazine moiety at the 2-position. In the structurally cognate series of pyridyl/pyrazinyl-piperidine CXCR3 receptor antagonists, SAR studies demonstrated that the position of piperidine substitution critically modulates both target potency and hERG liability [1]. 4-Substituted piperidine scaffolds in this chemotype achieved optimized PK and hERG profiles relative to alternative regioisomeric attachments [1].

Piperidine regioisomerism GPCR antagonist design Conformational constraint

Direct vs. Methylene-Bridged Attachment: Impact on Molecular Flexibility and Target Binding

The target compound features direct attachment of the chloropyrazine moiety to the piperidine C4 position, whereas the commercially prevalent analog 1-(4-((6-chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone (CAS 1316223-72-9) incorporates a methylene (-CH2-) bridge . The absence of this methylene spacer in the target compound reduces conformational flexibility—the target has only 1 rotatable bond compared to 2 rotatable bonds in the methyl-bridged analog . Reduced rotational freedom generally correlates with lower entropic penalty upon target binding and potentially enhanced target selectivity [1].

Linker flexibility Molecular rigidity Bioavailability

Vendor Purity and Batch-Level Analytical Traceability

Commercially, the target compound is available with standardized purity of 97% (HPLC) from multiple reputable vendors including Bidepharm (BD603068) and Leyan (1408541), both providing batch-specific analytical certificates including NMR, HPLC, and GC . In contrast, the 2-position regioisomer (CAS 1316225-06-5) and 3-position analog (CAS 1227068-70-3) are typically offered at lower purity grades (95%+) with less comprehensive batch-level analytical documentation [1][2]. The 97% purity specification of the target compound represents a 2% absolute purity advantage over the 95% minimum of alternative regioisomers, corresponding to a 40% reduction in total impurity burden.

Purity certification Analytical QC Reproducible research

6-Chloro vs. 3-Chloro Pyrazine Substitution: Target Engagement Implications

The target compound bears chlorine at the 6-position of the pyrazine ring, whereas the closely related analog 1-(4-(3-chloropyrazin-2-yl)piperidin-1-yl)ethanone (CAS 1227068-70-3) carries chlorine at the 3-position. In the broader pyrazine chemotype, the position of halogen substitution directly modulates the electron density distribution across the heterocycle, influencing both pi-stacking interactions with aromatic residues in kinase ATP-binding pockets and hydrogen-bonding capacity of adjacent pyrazine nitrogens [1]. SAR studies on pyrazine-containing kinase inhibitors demonstrate that 6-substituted pyrazines exhibit distinct potency and selectivity profiles versus 3-substituted isomers [1].

Chloropyrazine isomerism Kinase inhibition Electronic effects

Optimal Research and Procurement Applications for 1-(4-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone


Medicinal Chemistry Hit-to-Lead Programs Requiring Low Conformational Flexibility

In hit-to-lead optimization campaigns, reducing the number of rotatable bonds is a well-established strategy for improving ligand efficiency and oral bioavailability [1]. With only 1 rotatable bond, this compound is ideally suited as a scaffold for fragment-based drug discovery or as a starting point for SAR expansion where minimizing entropic penalties is a primary objective. The 4-position piperidine attachment further provides a validated structural motif with favorable hERG profiles relative to alternative regioisomers [2].

Kinase Selectivity Profiling and RAF/RTK Pathway Research

Given the established precedent of 6-chloropyrazine-containing compounds as RAF and RTK inhibitors [3], this compound serves as a valuable reference probe or scaffold for exploring kinase selectivity profiles. The 6-chloro substitution pattern on pyrazine provides a distinct electronic signature relative to 3-chloro isomers, enabling orthogonal kinase selectivity assessment in biochemical panel screens.

GPCR Antagonist Development Requiring Favorable DMPK Starting Points

The pyrazinyl-piperidine scaffold has demonstrated utility in CXCR3 chemokine receptor antagonist programs, with 4-substituted piperidine variants achieving optimized pharmacokinetic and hERG profiles [2]. This compound represents an attractive entry point for medicinal chemists initiating new GPCR antagonist campaigns, particularly for targets where minimizing cardiac ion channel liability is a critical optimization parameter.

Reproducible High-Throughput Screening and SAR Expansion

With commercially available 97% purity and batch-specific analytical certificates (NMR, HPLC, GC) from multiple reputable vendors , this compound is ideally suited for high-throughput screening campaigns and quantitative SAR studies where batch-to-batch consistency and low impurity burden are essential for data reproducibility. The 2% purity advantage over alternative regioisomers translates to a 40% reduction in impurities that could otherwise confound assay readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.